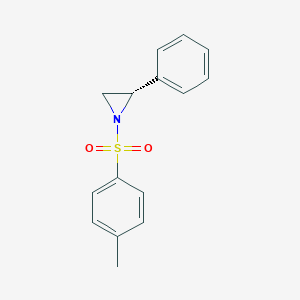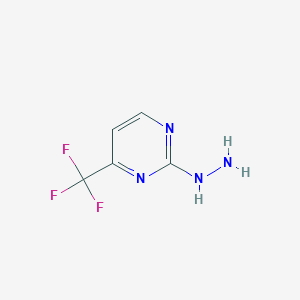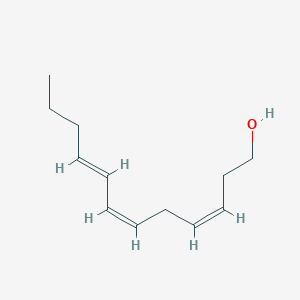
3Z,6Z,8E-Dodecatrien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3Z,6Z,8E-Dodecatrien-1-ol is a chemical compound that belongs to the family of alcohols and is also known as pheromone alcohol. It is a colorless liquid that has a pleasant odor and is commonly used in the field of scientific research. This compound has been found to have several biochemical and physiological effects, which make it an interesting subject for scientific studies.
Wirkmechanismus
The mechanism of action of 3Z,6Z,8E-Dodecatrien-1-ol is not fully understood. However, it is believed to work by binding to specific receptors in the olfactory system of insects. This binding triggers a series of physiological and biochemical responses that ultimately lead to the attraction or repulsion of the insect.
Biochemische Und Physiologische Effekte
3Z,6Z,8E-Dodecatrien-1-ol has several biochemical and physiological effects. It has been found to stimulate the production of pheromones in female moths, which in turn attracts male moths. This compound has also been found to affect the feeding behavior of fish, making it an effective food attractant. In addition, it has been found to repel mosquitoes, making it a potential alternative to traditional insect repellents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3Z,6Z,8E-Dodecatrien-1-ol in lab experiments is its effectiveness in controlling insect populations. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its specificity to certain insects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3Z,6Z,8E-Dodecatrien-1-ol. One potential area of research is the development of new insect control methods using this compound. Another potential area of research is the study of the physiological and biochemical effects of this compound on other organisms, such as mammals. Additionally, the development of new synthesis methods for this compound may also be an area of future research.
Synthesemethoden
3Z,6Z,8E-Dodecatrien-1-ol can be synthesized by several methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde with a phosphonate ester to form an alkene. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.
Wissenschaftliche Forschungsanwendungen
3Z,6Z,8E-Dodecatrien-1-ol has been extensively studied for its role as a pheromone in insects. It is commonly used to attract male moths and has been found to be effective in controlling insect populations. In addition, this compound has also been studied for its potential as a food attractant for fish and as a repellent for mosquitoes.
Eigenschaften
CAS-Nummer |
19926-64-8 |
|---|---|
Produktname |
3Z,6Z,8E-Dodecatrien-1-ol |
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6-,10-9- |
InChI-Schlüssel |
KWVQYNPBWXUHHT-LGRDCDGLSA-N |
Isomerische SMILES |
CCC/C=C/C=C\C/C=C\CCO |
SMILES |
CCCC=CC=CCC=CCCO |
Kanonische SMILES |
CCCC=CC=CCC=CCCO |
Synonyme |
(Z,E,E)-3,6,8-Dodecatrien-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



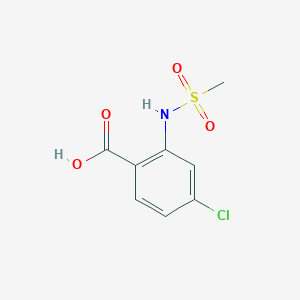
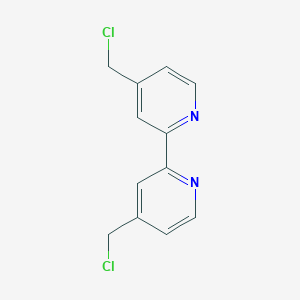
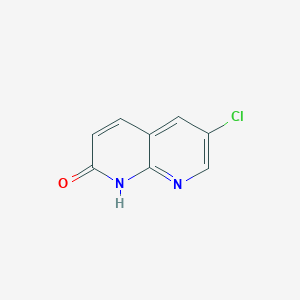
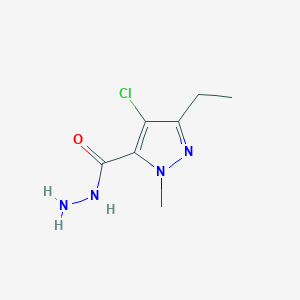
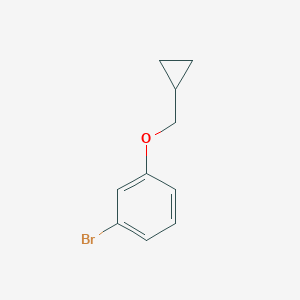
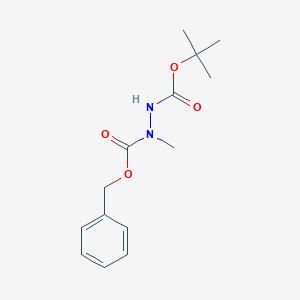
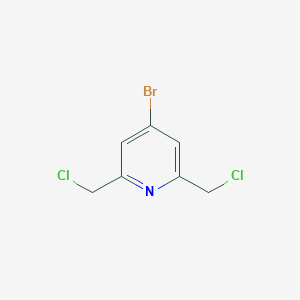
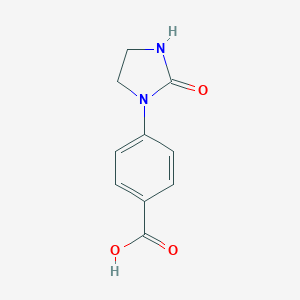
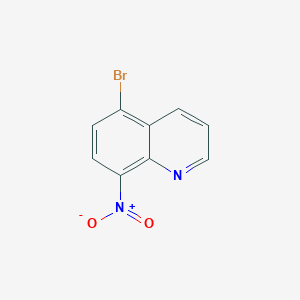
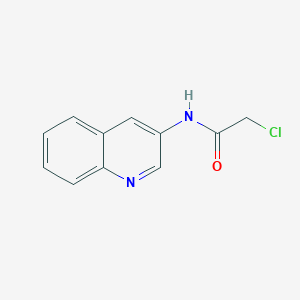
![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
